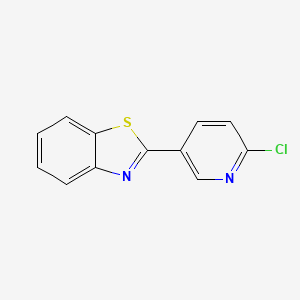

2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-chloropyridin-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUJOCVGIIXGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287680 | |

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54628-02-3 | |

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54628-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Chloro-3-pyridinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 6 Chloro 3 Pyridinyl 1,3 Benzothiazole and Its Analogues

Established Synthetic Pathways for 1,3-Benzothiazole Scaffolds

The construction of the 1,3-benzothiazole ring system is a well-explored area of organic synthesis, with several reliable methods at the disposal of chemists. These strategies often begin with ortho-substituted anilines, particularly 2-aminobenzenethiol and its derivatives.

Condensation Reactions Involving 2-Aminobenzenethiol Derivatives

The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with a variety of carbonyl compounds or their equivalents. mdpi.commdpi.com This approach is valued for its versatility and the broad range of functional groups that can be introduced at the C-2 position.

The reaction of 2-aminobenzenethiol with aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles leads to the formation of the benzothiazole (B30560) ring through a cyclocondensation process. mdpi.commdpi.com The reaction with aldehydes is particularly common and can be facilitated by various catalysts and reaction conditions, including the use of oxidizing agents to promote the final aromatization step. mdpi.comresearchgate.net For instance, the condensation can be carried out under microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.net

| Reactant for Condensation | Conditions | Product | Reference |

| Aldehydes | Various catalysts (e.g., acids, bases, metals), often with an oxidant | 2-Alkyl/Aryl-1,3-benzothiazole | mdpi.com |

| Ketones | Often requires more forcing conditions than aldehydes | 2,2-Disubstituted-2,3-dihydro-1,3-benzothiazole (intermediate) | mdpi.com |

| Carboxylic Acids | Dehydrating agents (e.g., polyphosphoric acid) | 2-Alkyl/Aryl-1,3-benzothiazole | nih.gov |

| Acyl Chlorides | Base | 2-Alkyl/Aryl-1,3-benzothiazole | mdpi.com |

| Nitriles | Lewis acid or transition metal catalysis | 2-Alkyl/Aryl-1,3-benzothiazole | mdpi.com |

Cyclization and Ring-Closure Strategies for Benzothiazole Formation

Beyond direct condensation, several cyclization strategies provide access to the benzothiazole scaffold, often starting from precursors that already contain the necessary atoms for the heterocyclic ring. A prominent example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. nih.gov This method is particularly useful for the synthesis of specific isomers, as the cyclization occurs onto a carbon atom ortho to the anilido nitrogen.

Multi-Component Reactions and Cascade Protocols for Benzothiazole Synthesis

In the pursuit of efficiency and atom economy, multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of benzothiazoles. These reactions often involve the in situ formation of key intermediates, which then undergo a cascade of reactions to yield the final benzothiazole product. Such strategies are highly valued in combinatorial chemistry and drug discovery for the rapid generation of molecular diversity.

Targeted Synthesis of 2-(Pyridinyl)-1,3-benzothiazole Derivatives

The synthesis of 2-(pyridinyl)-1,3-benzothiazoles, including the specific target compound 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole, requires methods to append the pyridinyl group at the C-2 position and, if necessary, to introduce substituents on either the benzothiazole or the pyridine (B92270) ring.

Strategies for Incorporating the Pyridinyl Moiety at the C-2 Position

The most straightforward method for introducing a pyridinyl group at the C-2 position of a benzothiazole is through the condensation of 2-aminobenzenethiol with a pyridinecarbonyl derivative. The use of pyridinecarboxaldehydes in condensation reactions with 2-aminobenzenethiol is a common and effective strategy. nih.govrsc.org This reaction proceeds under similar conditions to those used for other aldehydes.

Alternatively, the reaction of 2-aminobenzenethiol with pyridinecarboxylic acids or their activated derivatives (e.g., acyl chlorides) can also yield the desired 2-(pyridinyl)-1,3-benzothiazoles. nih.gov The choice of starting material often depends on the availability and reactivity of the specific pyridine isomer required.

| Pyridine Starting Material | Co-reactant | Key Conditions | Product |

| Pyridinecarboxaldehyde | 2-Aminobenzenethiol | Oxidative condensation | 2-(Pyridinyl)-1,3-benzothiazole |

| Pyridinecarboxylic acid | 2-Aminobenzenethiol | Dehydrating agent (e.g., PPA) | 2-(Pyridinyl)-1,3-benzothiazole |

| Pyridinecarbonyl chloride | 2-Aminobenzenethiol | Base | 2-(Pyridinyl)-1,3-benzothiazole |

For the synthesis of this compound, the key starting material would be 6-chloronicotinaldehyde (B1585923) or 6-chloronicotinic acid, which would be condensed with 2-aminobenzenethiol.

Introduction of Halogen Substituents at the C-6 Position of the Benzothiazole Ring

The introduction of a halogen substituent at the C-6 position of the benzothiazole ring is typically achieved by starting with a pre-halogenated aniline (B41778) derivative. For instance, to synthesize a 6-chloro-2-(pyridinyl)-1,3-benzothiazole, one would begin with 4-chloro-2-aminobenzenethiol. This substituted aminothiophenol can then be subjected to the condensation reactions described previously with the appropriate pyridinecarbonyl compound.

An example of this approach is the synthesis of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole from 3-chloro-4-fluoro aniline. This demonstrates that the halogen substitution pattern on the final benzothiazole is dictated by the substitution pattern of the initial aniline. Research has also shown the synthesis of various 6-substituted 2-aminobenzothiazoles, including those with electron-withdrawing groups such as chloro and fluoro moieties. nih.govnih.gov

A general synthetic route to 6-halo-2-(pyridinyl)-1,3-benzothiazoles is outlined below:

Starting Material: 4-Halo-2-aminobenzenethiol Reactant: Pyridinecarboxaldehyde or Pyridinecarboxylic acid derivative Reaction: Condensation/Cyclization Product: 6-Halo-2-(pyridinyl)-1,3-benzothiazole

This modular approach allows for the synthesis of a wide array of substituted 2-(pyridinyl)-1,3-benzothiazoles by varying both the substituted 2-aminobenzenethiol and the pyridinecarbonyl component.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity in the synthesis of 2-(pyridinyl)-1,3-benzothiazole analogues are highly dependent on reaction parameters such as the choice of solvent, catalyst, temperature, and reaction time. While specific optimization data for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on closely related 2-aryl and 2-heteroaryl benzothiazoles.

Catalyst Selection: A wide array of catalysts has been explored to facilitate the cyclocondensation reaction. While some protocols achieve high yields without any catalyst, particularly at elevated temperatures or with specific solvent systems like DMSO/air, many syntheses benefit from acidic or metallic catalysts. organic-chemistry.org For instance, lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) has been used as an efficient catalyst for the condensation of 2-aminothiophenol (B119425) and various aldehydes, leading to high to excellent yields in short reaction times. researchgate.net Guo and colleagues developed a system using a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature, which proved effective for a range of aromatic aldehydes. mdpi.com An optimal reactant ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) was identified for this method. mdpi.com

Temperature and Reaction Time: Reaction temperature is a critical parameter. Catalyst-free methods may require higher temperatures (e.g., 60°C to 120°C) to drive the reaction to completion. organic-chemistry.orgmdpi.com For example, a straightforward catalyst-free synthesis using an air/DMSO oxidant system operates effectively at 60°C for 6 hours. organic-chemistry.org In contrast, microwave-assisted syntheses can significantly reduce reaction times, often to a matter of minutes, while providing excellent yields. mdpi.com The use of specific catalysts can also enable reactions to proceed efficiently at ambient temperatures. mdpi.com

The following table summarizes the optimization of reaction conditions for the synthesis of various 2-aryl and 2-heteroaryl benzothiazoles, which serves as a model for the synthesis of this compound.

| Aldehyde Reactant | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Pyridine-2-carbaldehyde | None | DMSO | 60 | 6 h | 85 |

| 4-Chlorobenzaldehyde | None | DMSO | 60 | 6 h | 96 |

| Benzaldehyde | La(NO₃)₃·6H₂O | Ethanol | Room Temp. | 15 min | 94 |

| 4-Chlorobenzaldehyde | H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 94 |

| Benzaldehyde | [bmim][FeCl₄] | Solvent-free | 120 | 30 min | 94 |

| Pyridine-4-carbaldehyde | None (Melt) | Solvent-free | 120 | 2 h | 97 |

This table is a compilation of data from syntheses of analogous compounds to illustrate optimization principles. organic-chemistry.orgresearchgate.netmdpi.comresearchgate.net

Green Chemistry Approaches in Benzothiazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign synthetic routes for benzothiazoles. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Catalyst-Free and Solvent-Free Reactions: One prominent green strategy is the elimination of both solvents and catalysts. Reactions conducted under "melt" conditions, where a solid mixture of 2-aminothiophenol and an aldehyde is heated without a solvent, have proven highly effective, affording products in good to excellent yields. researchgate.netgrowingscience.com Similarly, catalyst-free systems using air as the terminal oxidant in a recyclable solvent like DMSO offer a simple and clean alternative to traditional methods that require stoichiometric oxidants or metal catalysts. organic-chemistry.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. Glycerol, a non-toxic, biodegradable, and recyclable liquid, has been successfully used as a solvent for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov Water is another environmentally friendly solvent, and methods using catalysts like potassium persulfate (K₂S₂O₈) in water have been developed for benzothiazole synthesis. jsynthchem.com

Reusable Catalysts and Microwave Irradiation: The use of solid-supported, reusable catalysts simplifies product purification and reduces waste. Amberlite IR-120, a strongly acidic ion-exchange resin, has been employed as a recyclable catalyst for the synthesis of 2-substituted benzothiazoles under microwave irradiation. nih.gov This combination of a reusable catalyst with microwave heating, which allows for rapid energy transfer and shorter reaction times, represents a significant green advancement. mdpi.comnih.gov

| Green Approach | Reactants | Conditions | Key Advantages |

| Catalyst-Free / Air Oxidant | 2-Aminothiophenol + Aldehyde | DMSO, 60°C | No catalyst needed, simple, avoids toxic byproducts. organic-chemistry.org |

| Green Solvent | 2-Aminothiophenol + Aldehyde | Glycerol, Room Temp. | Non-toxic, biodegradable, recyclable solvent; catalyst-free. nih.gov |

| Solvent-Free (Melt) | 2-Aminothiophenol + Aldehyde | Heat (80-120°C) | No solvent, quantitative yields, simple workup. researchgate.netgrowingscience.com |

| Reusable Catalyst / Microwave | 2-Aminothiophenol + Aldehyde | Amberlite IR-120, MW | Recyclable catalyst, very short reaction times. nih.gov |

| Aqueous Synthesis | Aniline + NH₄SCN | K₂S₂O₈, K₂CO₃, H₂O, Reflux | Use of water as solvent, inexpensive oxidant. jsynthchem.com |

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is crucial for modulating its chemical and physical properties. Derivatization can occur at several positions on both the benzothiazole and the chloropyridine rings.

Modification of the Benzothiazole Ring: The benzothiazole nucleus can undergo C-H functionalization. While the C2 position is already substituted, other positions on the benzene (B151609) ring of the benzothiazole moiety are available for electrophilic aromatic substitution. However, the electron-deficient nature of the fused thiazole (B1198619) ring can make these reactions challenging. More advanced methods, such as directed C-H functionalization, can provide access to specific isomers. acs.org For instance, if a directing group is installed on the benzothiazole ring, transition-metal-catalyzed reactions can be used to introduce new aryl or alkyl substituents at specific positions. acs.org

Modification of the Pyridine Ring: The 6-chloro-3-pyridinyl moiety offers distinct opportunities for derivatization.

Nucleophilic Aromatic Substitution (S N Ar): The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiols, to displace the chloride and generate a library of new analogues.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents. rsc.org Due to the electronic nature of the pyridine ring, functionalization often occurs at the positions ortho (C2, C6) or para (C4) to the nitrogen atom. uomosul.edu.iq For the 3-substituted pyridine core in the target molecule, derivatization at the C2, C4, or C5 positions could be achieved using various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if the pyridine ring is first halogenated or converted to a triflate at one of these positions.

Skeletal Editing: Advanced synthetic strategies can even achieve skeletal editing of the pyridine ring, converting it into a different carbocyclic or heterocyclic system. nih.gov For example, pyridinium (B92312) salts can undergo ring-opening upon reaction with a nucleophile, and the resulting intermediate can be trapped and cyclized to form substituted arenes. nih.gov

Functionalization via Fused Ring Systems: Another derivatization strategy involves using the inherent reactivity of the 2-aminobenzothiazole (B30445) precursor or the final product to build additional fused rings. For example, the reaction of 2-aminobenzothiazole derivatives with β-ketoesters and aldehydes in a one-pot, three-component reaction can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. tandfonline.comresearchgate.net This approach significantly increases the structural complexity and allows for the exploration of novel chemical space.

Structure Activity Relationship Sar and Structural Modification Studies of 2 6 Chloro 3 Pyridinyl 1,3 Benzothiazole Derivatives

General Principles of Benzothiazole (B30560) SAR in Biological Contexts

The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a versatile framework capable of binding to a wide range of biological targets. ijpsr.com Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. ijpsr.compcbiochemres.com The biological profile of a benzothiazole derivative is highly dependent on the electronic and steric properties of the substituents attached to its core.

Influence of Substituents on the C-2 and C-6 Positions of the Benzothiazole Ring

The C-2 and C-6 positions of the benzothiazole ring are critical points for structural modification and have been shown to significantly influence biological activity.

The C-2 position is the most common site for substitution and is pivotal for determining the compound's mechanism of action. Attaching various aryl, alkyl, or heterocyclic groups at this position can drastically alter the biological profile. For instance, the presence of a phenyl or benzyl (B1604629) group at the C-2 position has been noted as a requirement for certain activities. In many SAR studies, the moiety at C-2 is a primary determinant of the compound's potency and selectivity. nih.gov Research on 2-piperazinyl-benzothiazole derivatives, for example, has shown that modifications at this position can enhance agonist efficacy for specific receptors. nih.gov

The C-6 position on the benzene (B151609) portion of the ring is another key site for modification. Substituents at this position can fine-tune the electronic properties and solubility of the entire molecule. Studies have shown that introducing electron-withdrawing groups like nitro (-NO2) or cyano (-CN) at the C-6 position can increase the antiproliferative activity of 2-phenylbenzothiazole (B1203474) derivatives. Conversely, incorporating other groups can modulate different activities. For example, in a series of benzothiazole derivatives developed as potential anticonvulsant agents, the nature of the substituent at the C-6 position, such as a benzyloxy group with further substitutions, played a crucial role in the observed activity.

Specific SAR of the 6-Chloro-3-pyridinyl Moiety

The 2-(6-chloro-3-pyridinyl) moiety is a highly specific and crucial component that confers distinct properties upon the benzothiazole scaffold.

The incorporation of a pyridine (B92270) ring at the C-2 position of benzothiazole is a common strategy in medicinal chemistry to create potent bioactive molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. nih.gov The pyridine ring itself is an aromatic system that can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The linkage at the 3-position of the pyridine ring (meta position) determines the specific spatial orientation of the nitrogen atom relative to the benzothiazole core. This geometry is crucial for fitting into the binding pocket of a target enzyme or receptor. Studies on related pyridinyl-benzothiazole scaffolds have demonstrated that the pyridine unit is often essential for achieving high affinity and biological activity. For example, in one study, replacing the pyridine unit with a phenyl moiety resulted in a significant decrease in binding affinity for the target protein. scielo.br

The presence of a chlorine atom at the 6-position of the pyridine ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, are frequently used in drug design for several reasons:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the pyridine ring. This can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds and its ionization state at physiological pH.

Lipophilicity : The chloro group significantly increases the lipophilicity (fat-solubility) of the molecule. This modification can enhance the compound's ability to cross cell membranes and reach its intracellular target. However, an optimal level of lipophilicity is often required, as excessive lipophilicity can lead to poor solubility and non-specific binding.

Steric Effects : The size of the chlorine atom can influence how the molecule fits into a binding site, potentially promoting a more favorable and tighter binding conformation.

For instance, studies on 2-(pyridin-4-yl)benzothiazole have demonstrated its efficacy as an inhibitor of the enzyme urease and its activity against Helicobacter pylori. scielo.brnih.gov In this isomer, the nitrogen atom is positioned directly opposite the bond to the benzothiazole ring. In the case of the subject compound, 2-(6-chloro-3-pyridinyl)-benzothiazole, the nitrogen is at the meta-position. This different orientation would necessitate a differently shaped binding pocket to accommodate favorable interactions, suggesting that the 2-, 3-, and 4-pyridinyl isomers would likely exhibit different biological activities and target selectivities. The choice of the 3-pyridinyl scaffold is often a deliberate design element to achieve a specific orientation for optimal target engagement.

Comparative SAR Analysis with Benzoxazole (B165842) and Benzimidazole (B57391) Analogues

To understand the role of the sulfur atom in the benzothiazole ring, researchers often synthesize and test analogues where the sulfur is replaced by other heteroatoms, such as oxygen (to form a benzoxazole) or nitrogen (to form a benzimidazole). These subtle changes to the heterocyclic core can lead to significant differences in biological activity.

In studies directly comparing these three scaffolds, it has been observed that replacing the benzothiazole ring with a benzimidazole or benzoxazole can lead to a slight decrease in potency, though in some cases, the activity is "fundamentally retained". This indicates that while the core scaffold is important, the substituents at the C-2 and other positions play a dominant role in driving the biological effect.

For example, in a study comparing 2-(pyridin-4-yl)benzothiazole (BTA) with its benzimidazole analogue (BIA), both compounds showed significant activity, but their binding interactions were different. The main forces stabilizing the BTA-protein complex were found to be hydrophobic, whereas for the BIA analogue, van der Waals interactions and hydrogen bonds were more dominant. scielo.brnih.gov This highlights how changing a single atom in the core ring (sulfur to nitrogen) can alter the primary mode of interaction with a biological target, even when the rest of the molecule is identical.

Below is a comparative table illustrating the inhibitory concentration (IC50) of a benzothiazole derivative and its benzimidazole and benzoxazole analogues against a specific cancer cell line, as reported in one study.

| Compound ID | Heterocyclic Core | R1 Group | R2 Group | IC50 (μM) on HCT-116 cells |

| 1d | Benzothiazole | N-methylpiperazine-phenyl | N-methylpiperazine | 1.8 ± 0.2 |

| 1f | Benzimidazole | N-methylpiperazine-phenyl | N-methylpiperazine | 3.5 ± 0.4 |

| 1g | Benzoxazole | N-methylpiperazine-phenyl | N-methylpiperazine | 3.2 ± 0.3 |

This data demonstrates that while all three heterocyclic cores can produce active compounds, the benzothiazole scaffold provided the highest potency in this particular series.

Rational Design of 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole Analogues for Enhanced Bioactivity

The rational design of analogues of this compound is a cornerstone of efforts to optimize its therapeutic potential. This approach leverages an understanding of the molecular interactions between the compound and its biological target to make informed modifications to its chemical structure. Key strategies in the rational design of these analogues have focused on substitutions at various positions of both the benzothiazole and pyridine rings to improve properties such as target affinity, selectivity, and pharmacokinetic profiles.

A pivotal aspect of the rational design process involves identifying the key pharmacophoric features of the this compound core that are essential for its biological activity. For instance, the planarity of the benzothiazole ring system is often crucial for effective interaction with biological targets, such as enzyme active sites or receptor binding pockets. The nitrogen and sulfur atoms within the thiazole (B1198619) ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions.

Modifications to the 6-chloro substituent on the pyridine ring have been explored to modulate the electronic properties and steric bulk of the molecule. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups can influence the compound's lipophilicity and its ability to penetrate cell membranes.

Computational tools, including molecular docking and pharmacophore modeling, play a crucial role in the rational design process. These methods allow researchers to visualize the binding of proposed analogues to their target and to predict their relative affinities, thus prioritizing the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their bioactivity.

The development of a robust QSAR model begins with the compilation of a dataset of structurally related this compound analogues with their corresponding experimentally determined biological activities. A wide array of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is crucial for its absorption and distribution.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of this compound analogues might reveal that the bioactivity is positively correlated with the hydrophobicity of substituents on the benzothiazole ring and negatively correlated with their steric bulk. Such a model would suggest that smaller, more lipophilic groups at specific positions are likely to enhance the activity.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. A validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized analogues, thereby guiding the selection of the most promising candidates for synthesis and biological testing. This iterative process of QSAR modeling, rational design, and experimental validation accelerates the discovery of new and more potent therapeutic agents based on the this compound scaffold.

Below is an illustrative data table that could be generated from a hypothetical QSAR study on a series of this compound derivatives, where substitutions are made at the R position of the benzothiazole ring.

| Compound ID | R-Group | LogP (Hydrophobicity) | Molecular Weight | Predicted Bioactivity (IC50, µM) | Experimental Bioactivity (IC50, µM) |

| 1 | H | 3.5 | 260.7 | 5.2 | 5.5 |

| 2 | 6-F | 3.7 | 278.7 | 4.1 | 4.3 |

| 3 | 6-Cl | 4.0 | 295.2 | 3.5 | 3.7 |

| 4 | 6-Br | 4.2 | 339.6 | 3.1 | 3.3 |

| 5 | 6-CH3 | 3.9 | 274.8 | 4.8 | 5.0 |

| 6 | 6-OCH3 | 3.6 | 290.8 | 6.5 | 6.8 |

| 7 | 5-NO2 | 3.3 | 305.7 | 8.2 | 8.5 |

This table demonstrates how a QSAR model might predict the bioactivity of different analogues based on descriptors like LogP and molecular weight, which can then be compared with experimental data to validate the model.

Molecular Mechanisms of Action and Target Interaction Research

Elucidation of Molecular Targets for 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole and Related Compounds

The biological activity of this compound and structurally related compounds stems from their ability to interact with a range of molecular targets. Research has focused on several key protein families, including ligand-gated ion channels, G protein-coupled receptors, and various enzymes critical to cellular function. The specific interactions depend on the subtle structural features of the benzothiazole (B30560) derivatives.

Interactions with Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

The 6-chloro-3-pyridinyl moiety is a critical pharmacophore found in neonicotinoid insecticides, which are potent agonists of insect neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov This structural feature is shared by this compound, suggesting a primary mechanism of action, particularly in invertebrates, involves targeting these receptors. Neonicotinoids bind to nAChRs, leading to an overstimulation of the cholinergic system, which results in paralysis and death in susceptible insects. nih.gov

While the specific binding affinity of this compound for various nAChR subtypes has not been extensively detailed in public literature, the activity of related compounds underscores the importance of this target. For instance, the insecticide imidacloprid, which also contains the 6-chloro-3-pyridinyl group, demonstrates high affinity for insect nAChRs. nih.gov Analogues of such compounds have been synthesized and tested to probe the binding pockets of different nAChR subtypes. nih.govrti.orgrti.org These studies highlight that minor structural modifications can significantly alter subtype selectivity, which may influence the toxicological profile of the compound in different species. nih.gov

Engagement with G protein-coupled Receptors (GPCRs), particularly GPR35 and D4R

The benzothiazole scaffold is recognized for its ability to interact with various G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in cellular signaling.

GPR35: Research has been conducted to identify benzothiazole-based compounds as antagonists for GPR35, an orphan receptor implicated in conditions like type-2 diabetes and inflammation. nih.govnih.gov However, structure-activity relationship (SAR) studies have shown that the specific substitutions on the benzothiazole ring are critical for activity. In one study, the introduction of a pyridine (B92270) ring to the benzothiazole scaffold resulted in a loss of antagonist activity at the GPR35 receptor, suggesting that this compound is unlikely to be a potent GPR35 antagonist. nih.gov

Dopamine (B1211576) D4 Receptor (D4R): The D4 receptor, a member of the D2-like family of dopamine receptors, is a target for antipsychotic medications and is involved in cognitive processes. acs.org Benzothiazole analogues have been explored as selective ligands for the D4R. digitellinc.com Studies on related heteroaryl-piperazine compounds have demonstrated that specific substitutions can modulate binding affinity and functional activity, ranging from antagonism to partial agonism. acs.orgacs.org The interaction typically involves the ligand binding within a pocket formed by the transmembrane helices of the receptor. acs.org While direct binding data for this compound is not available, the established activity of related scaffolds suggests the potential for interaction with D4R.

Inhibition of Enzymatic Pathways (e.g., Acetylcholinesterase, AMPK, DprE1, MmpL3, p56lck, PARP enzymes)

Derivatives of benzothiazole have been widely investigated as inhibitors of numerous enzymes, indicating a broad potential for pharmacological activity.

Acetylcholinesterase (AChE): While the primary target of neonicotinoids is the nAChR, some heterocyclic compounds are designed to inhibit acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine. Various benzothiazole derivatives have been synthesized and shown to act as AChE inhibitors, suggesting a potential secondary mechanism for neuroactivity.

AMP-activated protein kinase (AMPK): AMPK is a key regulator of cellular energy homeostasis. While direct evidence for this compound is lacking, other heterocyclic compounds containing pyridine moieties, such as pyrazolo[3,4-b]pyridine derivatives, have been identified as potent AMPK activators. researchgate.net This indicates that nitrogen-containing heterocyclic scaffolds can interact with the AMPK enzyme complex.

DprE1 and MmpL3: In the field of antibacterial research, particularly against Mycobacterium tuberculosis, the benzothiazole scaffold is a component of potent inhibitors targeting essential enzymes for cell wall synthesis. Benzothiazinones (BTZs), which are structurally related, are known to covalently inhibit decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). Similarly, a wide range of structurally diverse compounds, including some with benzothiazole moieties, have been found to inhibit the mycobacterial membrane protein Large 3 (MmpL3), which is crucial for transporting mycolic acids.

p56lck: The lymphocyte-specific protein tyrosine kinase (p56lck) is a critical enzyme in T-cell signaling and a target for immunosuppressive and anti-inflammatory drugs. A series of 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent inhibitors of p56lck, demonstrating that the benzothiazole core can be effectively utilized to target the ATP-binding site of protein kinases.

Poly(ADP-ribose) Polymerase (PARP) enzymes: PARP enzymes are crucial for DNA repair, and their inhibitors are used in cancer therapy. Certain fused heterocyclic systems incorporating a benzothiazole ring, such as nih.govacs.orgacs.orgtriazolo[3,4-b]benzothiazole derivatives, have been developed as potent, nicotinamide-mimicking inhibitors of various PARP family enzymes.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the binding of benzothiazole derivatives to their biological targets. These studies provide crucial insights into the specific molecular interactions that govern binding affinity and selectivity.

For example, docking studies of benzothiazole-based inhibitors into the active site of DprE1 have revealed that the benzothiazole moiety is primarily involved in hydrophobic and van der Waals interactions with binding site residues. In the case of D4R ligands, modeling has been used to understand how substitutions on the terminal aryl ring can modulate functional activity by altering interactions within the receptor's binding pocket. acs.org Similarly, docking of pyridyl aminothiazoles into the Chk1 kinase has shown multiple hydrogen bonds to the enzyme backbone, which stabilize the complex. nih.gov These computational models are instrumental in rational drug design, allowing for the optimization of lead compounds to enhance potency and selectivity for their intended target.

Investigation of Downstream Signaling Pathways and Cellular Responses

The interaction of this compound and related compounds with their molecular targets initiates a cascade of downstream signaling events and subsequent cellular responses.

nAChR-Mediated Signaling: As an agonist of nAChRs, the compound's primary effect in nerve cells is the opening of the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺). This causes membrane depolarization, triggering the firing of action potentials. Prolonged activation leads to receptor desensitization and a persistent depolarization block, ultimately disrupting synaptic transmission.

GPCR-Mediated Signaling:

GPR35: If a compound were to engage GPR35, it could modulate complex downstream pathways. GPR35 is known to couple to multiple G proteins (Gαi/o, Gαq/11, Gα13) and also signal through β-arrestin pathways. frontiersin.org This can lead to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium, as well as the activation of signaling cascades such as the ERK and NF-κB pathways, which play roles in inflammation. frontiersin.org

D4R: The D4 receptor primarily couples to Gαi/o proteins. acs.org Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This modulation of the cAMP/PKA pathway affects the phosphorylation state of numerous downstream proteins, influencing neuronal excitability and gene expression.

Enzyme Inhibition Pathways: Inhibition of specific enzymes leads to distinct cellular consequences. For instance, a benzothiazole derivative known as AS601245 has been shown to be an inhibitor of the c-Jun NH2-terminal protein kinase (JNK). nih.gov Inhibition of the JNK signaling pathway can prevent apoptosis and has been shown to be neuroprotective in models of cerebral ischemia. nih.gov

Analysis of Biological Pathways Affected by Benzothiazole-Based Insecticides (e.g., oxidative stress)

The use of benzothiazole-based insecticides, particularly those acting on the nervous system, can lead to broader physiological effects, including the induction of oxidative stress. Neurotoxic insecticides that cause excessive neuronal firing, as is characteristic of nAChR agonists, increase metabolic demand and can lead to the overproduction of reactive oxygen species (ROS).

This imbalance between ROS production and the cell's antioxidant defense capacity results in oxidative stress. Elevated ROS levels can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA. This cellular damage is a recognized toxicity mechanism for many classes of insecticides. In response, organisms may upregulate antioxidant enzymes as a defense mechanism, but severe or prolonged exposure can overwhelm these systems, contributing to cellular dysfunction and organismal toxicity.

Research into Resistance Mechanisms Developed Against Benzothiazole-Class Agrochemicals

The widespread and prolonged application of benzothiazole-class agrochemicals has inevitably led to the emergence of resistance in various pest and pathogen populations, a significant challenge in modern agriculture. researchgate.netnih.govrsc.orgmdpi.com The development of resistance can diminish the efficacy of these compounds, necessitating a deeper understanding of the underlying molecular mechanisms to devise effective resistance management strategies. Research has identified several key mechanisms through which insects, fungi, and bacteria develop resistance to agrochemicals, which are applicable to the benzothiazole class. These broadly include target-site insensitivity, metabolic detoxification, and reduced penetration. swmosquito.orgahdb.org.uk

One of the primary mechanisms of resistance is metabolic detoxification, where pests enhance their ability to metabolize and thereby neutralize the agrochemical before it can reach its target site. swmosquito.org A notable example involves insect cytochrome P450 monooxygenases (CYPs), a large family of enzymes crucial for detoxifying foreign compounds. researchgate.net Studies on the stored-product pest Lasioderma serricorne (cigarette beetle) have investigated tolerance mechanisms to fumigants, including benzothiazole. Research identified two specific CYP genes, CYP6SZ3 and CYP6AEL1, which were significantly upregulated upon exposure to benzothiazole. researchgate.net Silencing these genes through RNA interference (RNAi) resulted in increased susceptibility of the beetles to the fumigant, confirming the role of these P450 enzymes in detoxification. researchgate.net Molecular docking analyses further supported these findings by showing stable binding of benzothiazole to the CYP6SZ3 and CYP6AEL1 proteins. researchgate.net

Another key resistance mechanism involves alterations at the target site of the agrochemical. ahdb.org.uk This typically occurs through genetic mutations in the gene encoding the target protein, which reduces the binding affinity of the compound. researchgate.net While specific target-site mutations conferring resistance to this compound have not been detailed in the available research, this is a common mechanism for other classes of insecticides and fungicides. For instance, in fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH), mutations in the SDH gene are a known cause of resistance. researchgate.net Given that some benzothiazole derivatives show promise as novel SDHIs, the potential for target-site resistance through this pathway is a significant consideration. researchgate.net

Reduced penetration of the agrochemical through the pest's outer cuticle is another documented resistance strategy. swmosquito.orgahdb.org.uk This mechanism can delay the absorption of the insecticide, allowing more time for metabolic detoxification to occur. While less common as a primary resistance mechanism, it can enhance the effects of other resistance types. ahdb.org.uk

The development of novel benzothiazole derivatives is often pursued with the aim of overcoming existing resistance issues. rsc.orgnih.gov For example, creating hybrid molecules that combine the benzothiazole scaffold with other bioactive moieties is a strategy to develop compounds with multiple modes of action, potentially reducing the likelihood of resistance development. rsc.org Furthermore, identifying compounds that inhibit bacterial quorum sensing (QS), a process that regulates virulence, represents a promising approach to control bacterial diseases and manage resistance. nih.govresearchgate.net

Below are data tables summarizing research findings on resistance mechanisms relevant to benzothiazole-class agrochemicals.

**Table 1: Metabolic Resistance Research in *Lasioderma serricorne***

| Gene | Enzyme Family | Organism | Compound Class | Key Finding | Reference |

|---|---|---|---|---|---|

CYP6SZ3 |

Cytochrome P450 | Lasioderma serricorne | Benzothiazole | Upregulated upon exposure; RNAi-mediated silencing increased susceptibility. | researchgate.net |

CYP6AEL1 |

Cytochrome P450 | Lasioderma serricorne | Benzothiazole | Upregulated upon exposure; RNAi-mediated silencing increased susceptibility. | researchgate.net |

Table 2: General Mechanisms of Insecticide Resistance

| Mechanism Type | Description | Example | Reference |

|---|---|---|---|

| Biochemical/Metabolic Resistance | Detoxification of the insecticide by enzymes before it reaches the target site. | Involvement of mixed-function oxidases like Cytochrome P450s. | swmosquito.org |

| Physiological/Target-Site Resistance | Alterations in the target site (e.g., enzymes or receptors) that reduce sensitivity to the insecticide. | Modified acetylcholinesterase leading to resistance against organophosphates and carbamates. | swmosquito.org |

| Penetration Resistance | Modifications to the insect's cuticle that slow the absorption of the insecticide. | Additional waxy layers in the cuticle of resistant strains. | swmosquito.orgahdb.org.uk |

| Behavioral Resistance | Changes in insect behavior to avoid contact with the insecticide. | An endophilic mosquito strain susceptible to indoor DDT spraying being replaced by a dominant exophilic strain. | swmosquito.org |

Computational Chemistry and in Silico Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(6-chloro-3-pyridinyl)-1,3-benzothiazole, DFT calculations could provide a detailed understanding of its molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can elucidate the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is crucial for understanding the molecule's reactivity and stability.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Bond Length (C-Cl) | 1.75 Å | Influences reactivity and potential metabolic pathways. |

| Bond Angle (N-C-C) | 120° | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angle | 30° | Describes the twist between the pyridinyl and benzothiazole (B30560) rings. |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -2.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | Relates to the chemical reactivity and electronic excitation energy. |

Note: The values presented in this table are hypothetical and would need to be determined through actual DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, this analysis would reveal the preferred three-dimensional structure of the molecule, which is critical for its interaction with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, both in solution and in complex with a target protein, could provide insights into its dynamic behavior. This would include conformational flexibility, solvent interactions, and the stability of ligand-protein binding. Such simulations are invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of the molecule to a biological receptor.

Quantum-Chemical Approaches for Reactivity and Spectroscopic Property Prediction

Quantum-chemical methods can be employed to predict the reactivity of this compound by calculating various reactivity descriptors, such as electrostatic potential maps and Fukui functions. These methods can also predict spectroscopic properties, including UV-Vis, IR, and NMR spectra. Comparing these predicted spectra with experimental data can help to confirm the structure and purity of the synthesized compound.

Pharmacophore Modeling and Virtual Screening for Novel Derivative Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed and used as a 3D query to screen large chemical databases for other molecules with similar features, potentially leading to the discovery of novel derivatives with improved activity.

Prediction of Relevant Biological Parameters (e.g., binding affinities, receptor selectivity)

Computational methods, such as molecular docking and free energy calculations (e.g., MM/PBSA and MM/GBSA), can be used to predict the binding affinity of this compound to a specific biological target. These predictions can help to prioritize compounds for synthesis and experimental testing. Furthermore, by docking the molecule into the binding sites of different receptors, it is possible to predict its selectivity, which is a crucial aspect of drug design.

Advanced Spectroscopic and Crystallographic Characterization of 2 6 Chloro 3 Pyridinyl 1,3 Benzothiazole

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint. Key functional groups within 2-(6-Chloro-3-pyridinyl)-1,3-benzothiazole would produce characteristic absorption bands.

Specific vibrations expected include:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

C=N and C=C stretching: These vibrations from both the benzothiazole (B30560) and pyridine (B92270) rings would appear in the 1650-1450 cm⁻¹ region.

C-S stretching: Associated with the thiazole (B1198619) ring, this vibration is expected in the fingerprint region.

C-Cl stretching: The vibration of the carbon-chlorine bond on the pyridine ring would be found in the 800-600 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Pyridine Ring C=N | Stretch | ~1600 |

| Benzothiazole C=N | Stretch | ~1640 |

| C-Cl | Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₂H₇ClN₂S), the exact mass can be calculated. The presence of chlorine and sulfur atoms would produce a characteristic isotopic pattern in the mass spectrum, which serves as a key identifier. Fragmentation analysis would reveal the patterns of how the molecule breaks apart, providing further structural confirmation by identifying stable fragments corresponding to the benzothiazole and chloropyridinyl moieties.

Interactive Data Table: HRMS Molecular Weight Data

| Compound | Molecular Formula | Calculated Exact Mass [M] | Expected [M+H]⁺ |

| This compound | C₁₂H₇ClN₂S | 260.0046 | 261.0119 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across both the benzothiazole and pyridine rings, is expected to absorb UV radiation, leading to π → π* transitions. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. The UV-Vis spectrum would be used to confirm the presence of this extensive conjugated system.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. For this compound, an XRD analysis would confirm the connectivity of the atoms and reveal the planarity of the ring systems. Furthermore, it would provide insight into the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing in the solid state. Although specific crystallographic data for this compound are not widely published, the technique remains the gold standard for absolute structure elucidation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. A pure sample of this compound should appear as a single spot on the TLC plate under a suitable solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound with great accuracy. A pure sample will exhibit a single peak in the chromatogram under specific conditions (e.g., column type, mobile phase, and flow rate). The retention time is a characteristic property of the compound under those conditions. This technique is crucial for quantitative purity assessment. nih.gov

Applications and Emerging Research Prospects of 2 6 Chloro 3 Pyridinyl 1,3 Benzothiazole

Applications in Agrochemical Research

Benzothiazole (B30560) derivatives have demonstrated a broad spectrum of activity against various agricultural pests and pathogens, positioning them as promising candidates for the development of new crop protection agents.

Insecticidal Activity against Agricultural Pests

Research has highlighted the potential of benzothiazole-containing compounds as insecticides against a range of agricultural pests. While specific data for 2-(6-chloro-3-pyridinyl)-1,3-benzothiazole is not extensively available for all the listed pests, studies on related benzothiazole derivatives and analogous structures provide valuable insights into their insecticidal properties.

For instance, neonicotinoid insecticides, which share a chloropyridinyl moiety, have shown high efficacy against aphids like Aphis craccivora . ekb.egnih.gov Studies on other lepidopteran pests such as the oriental armyworm, Mythimna separata , have explored the insecticidal effects of various chemical compounds, indicating that this pest is a target for novel insecticide development. nih.govnih.govnyxxb.cnfrontiersin.org Similarly, the diamondback moth, Plutella xylostella , a significant pest of cruciferous crops, has been the subject of numerous studies to evaluate the efficacy of different insecticide classes. nih.govsciencepublishinggroup.com The beet armyworm, Spodoptera exigua , and the cotton leafworm, Prodenia litura (often referred to as Spodoptera litura), are other major agricultural pests for which effective chemical control agents are continuously being sought.

The citrus red mite, Panonychus citri , is a significant pest in citrus cultivation, and research into new acaricides is ongoing. peerj.commdpi.comnih.gov Furthermore, derivatives of benzothiazoles have been investigated for their larvicidal activity against mosquito species like Culex pipiens pallens , suggesting a potential role in public health as well. nih.govresearchgate.netnih.govrsc.orgekb.eg

Table 1: Insecticidal Activity of Related Compounds against Various Pests This table presents findings on compounds structurally related to this compound or general insecticides tested against the specified pests, due to the limited direct data on the subject compound.

| Pest Species | Related Compound Class / Insecticide | Observation |

| Aphis craccivora | Neonicotinoids (e.g., Acetamiprid, Imidacloprid) | High aphicidal activity with low LC50 values. ekb.egnih.govresearchgate.netekb.egphytojournal.com |

| Mythimna separata | Various natural-product-based and synthetic insecticides | Significant lethal effects and developmental inhibition observed. nih.govnih.govnyxxb.cnfrontiersin.org |

| Plutella xylostella | Various insecticides | Efficacy varies, with resistance being a major concern. nih.govsciencepublishinggroup.com |

| Culex pipiens pallens | Various synthetic and natural compounds | Larvicidal activity demonstrated by multiple chemical classes. nih.govresearchgate.netnih.govrsc.orgekb.eg |

Herbicidal Efficacy in Plant Protection

The benzothiazole scaffold is a component of several known herbicides. nih.gov Research into novel benzothiazole derivatives has revealed their potential for weed management. nih.govnih.govresearchgate.net Studies have shown that certain 3-(2-pyridinyl)-benzothiazol-2-one derivatives exhibit potent post-emergence herbicidal activity against various broadleaf weeds. nih.gov The structure-activity relationship (SAR) analyses indicate that substitutions on the pyridine (B92270) ring are crucial for herbicidal efficacy. For example, the presence of a trifluoromethyl group at the 5-position of the pyridine ring has been found to be essential for the herbicidal activity of some 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives. nih.gov

Table 2: Herbicidal Activity of Benzothiazole Derivatives

| Weed Type | Compound Type | Key Finding |

| Broadleaf Weeds | 3-(2-pyridinyl)-benzothiazol-2-one derivatives | Potent post-emergence activity. nih.gov |

| Broadleaf and Grass Weeds | 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Trifluoromethyl group on the pyridine ring is crucial for activity. nih.gov |

Antifungal and Antibacterial Properties in Crop Disease Management

Benzothiazole derivatives have been recognized for their broad-spectrum antimicrobial activities, which are relevant for managing crop diseases. nih.gov Research has demonstrated the efficacy of various benzothiazole compounds against pathogenic fungi and bacteria. researchgate.netmdpi.com For instance, certain derivatives have shown inhibitory effects against fungi like Fusarium species. The coordination of benzothiazoles with metal ions, such as copper, can enhance their antimicrobial activity.

In terms of antibacterial properties, benzothiazole derivatives have been tested against various plant-pathogenic bacteria. nih.gov The introduction of different substituents on the benzothiazole ring can modulate the antibacterial spectrum and efficacy.

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

| Pathogen Type | Compound Class | Observation |

| Fungi | Benzothiazole derivatives | Broad-spectrum antifungal activity. mdpi.com |

| Bacteria | Benzothiazole derivatives | Efficacy against various plant-pathogenic bacteria. researchgate.netnih.gov |

Antiviral Activities against Plant Pathogens

The antiviral potential of benzothiazole derivatives against plant pathogens has also been an area of investigation. nih.govresearchgate.netmdpi.comnih.govnih.gov Studies have shown that certain benzothiazole compounds can inhibit the replication of plant viruses, such as the Tobacco Mosaic Virus (TMV). researchgate.netmdpi.com For example, at a concentration of 500 mg/L, some benzothiazole derivatives demonstrated significant inhibitory activity against TMV. researchgate.net The structural features of these molecules, including substituents on the benzothiazole ring, play a crucial role in their antiviral potency. mdpi.com

Potential in Medicinal Chemistry Research (Excluding Clinical Human Trials)

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing promising pharmacological activities, including anticancer effects.

In Vitro and In Vivo (Non-Human) Investigations of Anticancer Activity on Cell Lines

A substantial body of research has focused on the anticancer properties of benzothiazole derivatives. mdpi.comnih.govnih.govorientjchem.orgfrontiersin.orgresearchgate.netpensoft.netresearchgate.net These compounds have been evaluated against a variety of human cancer cell lines in vitro, demonstrating significant cytotoxic and antiproliferative effects.

For example, novel series of pyrrolo[2,1-b] ekb.egresearchgate.netbenzothiazoles have been synthesized and evaluated for their anticancer activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Some of these compounds exhibited higher cytotoxicity than the standard reference drug, doxorubicin (B1662922). mdpi.com Similarly, other studies have reported the synthesis of 2,6-disubstituted benzothiazole derivatives and their evaluation against various cancer cell lines. orientjchem.org The anticancer activity is often influenced by the nature and position of substituents on both the benzothiazole and the adjoined aromatic rings.

In vivo studies in non-human models have also been conducted to assess the antitumor potential of benzothiazole-based compounds. These investigations provide crucial information on the efficacy and pharmacokinetic properties of these molecules in a biological system.

Table 4: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Cell Line | Compound Type | Key Finding |

| NCI-H460 (Lung) | Pyrrolo[2,1-b] ekb.egresearchgate.netbenzothiazole derivatives | Higher cytotoxicity than doxorubicin in some cases. mdpi.com |

| HepG2 (Liver) | Pyrrolo[2,1-b] ekb.egresearchgate.netbenzothiazole derivatives | Significant anticancer activity observed. mdpi.com |

| HCT-116 (Colon) | Pyrrolo[2,1-b] ekb.egresearchgate.netbenzothiazole derivatives | Potent cytotoxic effects demonstrated. mdpi.com |

| Various Cancer Cell Lines | 2,6-Disubstituted benzothiazole derivatives | Interesting anticancer activities reported. orientjchem.org |

Antimycobacterial and Anti-Tubercular Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular agents. Research into benzothiazole derivatives has revealed promising candidates in this therapeutic area. For instance, a series of newly synthesized 3-(3-pyridyl)-5-(4-methoxyphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazoles were evaluated for their in-vitro antimycobacterial activity against the H₃₇Rv strain of Mycobacterium tuberculosis. nih.gov Among the tested compounds, derivative 6j demonstrated significant antimycobacterial activity. nih.gov

Further studies have identified 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. These compounds have shown the ability to kill both replicating and non-replicating bacteria, as well as demonstrating potency against intracellular M. tuberculosis in murine macrophages. nih.gov While some derivatives exhibited good permeability and low protein binding, metabolic stability was identified as an area for improvement. nih.gov The introduction of a chloro-substituent at position 4 of the benzothiazole ring was found to increase activity against certain strains and reduce cytotoxicity. nih.gov

Additionally, research on fluorinated benzothiazolo imidazole (B134444) compounds has been conducted to explore their antimycobacterial potential. researchgate.net These studies highlight the versatility of the benzothiazole scaffold in the design of new anti-tubercular drugs.

| Compound | Target Strain | Key Findings | Reference |

|---|---|---|---|

| 3-(3-pyridyl)-5-(4-methoxyphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole (6j) | Mycobacterium tuberculosis H₃₇Rv | Exhibited very good antimycobacterial activity. | nih.gov |

| 2-Amino benzothiazole derivatives | Mycobacterium tuberculosis | Showed bactericidal activity against replicating and non-replicating bacteria. | nih.gov |

| Fluorinated benzothiazolo imidazole compounds | Mycobacterium tuberculosis H₃₇Rv | Screened for antimycobacterial activity. | researchgate.net |

Antidiabetic Activity Studies in Animal Models

The potential of benzothiazole derivatives as antidiabetic agents has been investigated in various animal models. A novel series of benzothiazole derivatives were synthesized and evaluated for their hypoglycemic activity in a streptozotocin-induced diabetic rat model. koreascience.kr These compounds demonstrated considerable biological efficacy when compared to the standard antidiabetic agent, glibenclamide. koreascience.kr

In another study, novel hybrids of pyrazolidinedione and benzothiazole were designed as thiazolidinedione (TZD) analogues and assessed for their in vivo anti-diabetic activity in rat models of type 2 diabetes. nih.gov Molecular docking studies suggested that appropriate substituents on the benzothiazole ring could interact favorably with the peroxisome proliferator-activated receptor γ (PPARγ) binding site, a key target in the treatment of type 2 diabetes. nih.gov Several of the synthesized hybrids displayed promising anti-hyperglycemic potency, with some even surpassing the activity of the standard drug. nih.gov These findings suggest that benzothiazole-based compounds are a promising class for the development of new antidiabetic agents. nih.gov

The most common animal model for these studies involves the use of diabetogenic agents like streptozotocin (B1681764) (STZ) or alloxan (B1665706) to induce diabetes in rodents. nih.gov These chemicals selectively destroy the insulin-producing β-cells in the pancreas, leading to a state of hyperglycemia that mimics diabetes mellitus. nih.gov

| Compound/Derivative Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Novel benzothiazole derivatives | Streptozotocin-induced diabetic rats | Showed considerable hypoglycemic activity compared to glibenclamide. | koreascience.kr |

| Pyrazolidinedione-benzothiazole hybrids | Rat models of type 2 diabetes | Demonstrated promising anti-hyperglycemic potency, with some compounds being more potent than the standard drug. | nih.gov |

Broad-Spectrum Antimicrobial and Antiviral Potential

The this compound scaffold has been a foundation for the development of compounds with a wide range of antimicrobial and antiviral activities.

In the realm of antiviral research, benzothiazolyl-pyridine hybrids have been synthesized and evaluated for their activity against the H5N1 bird flu and SARS-CoV-2 viruses. nih.gov Certain derivatives containing fluorine atoms, such as those with a trifluoromethyl group, exhibited high inhibitory activity against the H5N1 virus and also showed efficacy against SARS-CoV-2. nih.gov These compounds demonstrated a multi-faceted inhibitory effect, with a particularly potent virucidal action. nih.gov The benzothiazole moiety is a key component in several clinically relevant antiviral agents. nih.gov

The antimicrobial properties of benzothiazole derivatives have also been extensively studied. nih.govmdpi.comresearchgate.netresearchgate.net Newly synthesized 1,2,4-triazoles incorporating a benzothiazole ring have shown promising activity against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov Similarly, novel heteroaryl benzothiazole derivatives have been prepared and evaluated, with some compounds showing good antifungal activity. mdpi.com Furthermore, N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.net The antimicrobial potential of benzothiazoles is of significant interest due to the growing challenge of antimicrobial resistance. mdpi.com

| Compound/Derivative Type | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|

| Benzothiazolyl-pyridine hybrids | H5N1 virus, SARS-CoV-2 virus | Fluorinated derivatives showed high inhibitory and virucidal activity. | nih.gov |

| 1,2,4-triazoles with benzothiazoles | Gram-positive and Gram-negative bacteria, Fungi | Exhibited promising antimicrobial activity. | nih.gov |

| Heteroaryl benzothiazole derivatives | Bacteria and Fungi | Showed moderate antibacterial and good antifungal activity. | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Gram-positive and Gram-negative bacteria | Possessed a broad spectrum of antibacterial activity. | researchgate.net |

Research as GPR35 Antagonists and Dopamine (B1211576) Receptor Ligands in Preclinical Models

Recent research has identified benzothiazole derivatives as promising ligands for G protein-coupled receptors (GPCRs), which are important drug targets. Specifically, the benzothiazole scaffold has been investigated for its antagonist activity at GPR35, a receptor associated with conditions like type-2 diabetes, inflammation, and pain. nih.gov A structure-activity relationship (SAR) study of benzothiazoles as GPR35 antagonists has been reported, providing a foundation for the design of more potent and selective ligands. nih.gov This research highlighted the importance of different segments of the benzothiazole molecule in its interaction with the GPR35 receptor. nih.gov For instance, the presence of a pyridine ring in one of the analogues resulted in inactivity, suggesting that the basicity of the pyridine nitrogen was unfavorable for GPR35 antagonism. nih.gov

In the context of neurological disorders, benzothiazole-based ligands have been synthesized and evaluated for their activity at dopamine D2 and D3 receptors, which are key targets in the treatment of schizophrenia and other neuropsychiatric conditions. nih.gov The introduction of the benzothiazole moiety was well-tolerated by the D₂ and D₃ receptor binding sites, leading to antagonist affinities in the low nanomolar range for both receptor subtypes. nih.gov Further exploration of substitution patterns on the benzothiazole ring and the basic 4-phenylpiperazine moiety led to the discovery of high-affinity dual-acting D₂ and D₃ receptor ligands. nih.gov

| Target Receptor | Activity | Key Findings from Preclinical Models | Reference |

|---|---|---|---|

| GPR35 | Antagonist | SAR studies identified key structural features for GPR35 antagonism. | nih.gov |

| Dopamine D2 and D3 Receptors | Antagonist | Benzothiazole-based ligands showed low nanomolar antagonist affinities for both D2 and D3 receptors. | nih.gov |

Future Trajectories for the Development of this compound Derivatives

Design of Next-Generation Analogues with Enhanced Specificity and Potency

The diverse biological activities of this compound derivatives have spurred efforts to design next-generation analogues with improved therapeutic profiles. A key strategy in this endeavor is the synthesis of novel derivatives through the modification of the core benzothiazole structure. For example, new benzothiazole derivatives have been synthesized by reacting 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide with 1,2,4-triazol-3-thiol, leading to compounds with potential anticonvulsant activity. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided valuable insights for further optimization. nih.gov

Similarly, the synthesis of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents is an active area of research. nih.gov By introducing different substituents onto the benzothiazole ring system, researchers aim to enhance the potency and selectivity of these compounds for their biological targets. nih.gov The synthesis of N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide and its subsequent condensation with various anilines has yielded a new series of benzothiazoles with an azomethine group, which have been evaluated for their antimicrobial properties. The overarching goal of these synthetic efforts is to generate compounds with superior efficacy and a more favorable safety profile for a range of therapeutic applications.

Exploration of Novel Therapeutic and Agrochemical Applications

The benzothiazole scaffold is a versatile platform for the discovery of new therapeutic agents and agrochemicals. nih.govnih.govresearchgate.netmdpi.com The inherent biological activity of this heterocyclic system has led to its incorporation into a wide array of molecules with diverse applications.

In the therapeutic arena, benzothiazole derivatives are being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govmdpi.com The development of multitarget-directed ligands based on the benzothiazole scaffold is a particularly promising approach for complex diseases like Alzheimer's. nih.gov

In the field of agrochemicals, benzothiazole and its derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.govresearchgate.net This makes them valuable lead structures for the development of new crop protection agents. nih.govresearchgate.net For instance, some benzothiazole derivatives have been investigated as potential plant growth regulators. mdpi.com The continued exploration of the chemical space around the this compound core is expected to yield novel compounds with significant therapeutic and agrochemical potential.

Development of Sustainable and Environmentally Conscious Applications

The growing emphasis on green chemistry and sustainable technologies has prompted research into more environmentally benign methods for the synthesis and application of heterocyclic compounds, including this compound. This section explores emerging prospects for developing sustainable applications, focusing on greener synthetic routes and the potential for this compound and its derivatives in eco-friendly technologies.

Greener Synthetic Methodologies

Traditional synthetic routes for benzothiazole derivatives can involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to environmental concerns. researchgate.netbohrium.com In response, significant efforts have been directed towards developing greener and more sustainable synthetic protocols. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

One of the most common methods for synthesizing benzothiazoles is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov Green chemistry approaches have sought to improve this process. For instance, the use of water as a solvent offers an environmentally benign alternative to volatile organic compounds. rsc.orgorgchemres.org Research has demonstrated the successful one-step synthesis of benzothiazole-2-thiols in water, highlighting the potential for aqueous media in these reactions. rsc.org

Furthermore, the use of biocatalysts, such as Acacia concinna, has been explored for the synthesis of 2-aryl-benzothiazoles. mdpi.com This method, often accelerated by microwave irradiation, can be solvent-free, reduce reaction times, and lead to high yields of the desired products. mdpi.compharmacyjournal.in Commercial laccases have also been employed as inexpensive and efficient catalysts for the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes at room temperature. mdpi.com

Other innovative and sustainable approaches include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

Catalyst-free electrochemical synthesis: This method avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. bohrium.com

Visible light-induced synthesis: The use of visible light as a renewable energy source for promoting chemical reactions is a key area of green chemistry research. nih.gov

Use of CO2 as a raw material: The cyclization of 2-aminothiophenols with carbon dioxide represents a novel and green route to benzothiazole synthesis. bohrium.comnih.gov

These green synthetic strategies, while often demonstrated for other benzothiazole derivatives, lay a strong foundation for the development of more sustainable manufacturing processes for this compound.

Table 1: Comparison of Green Synthesis Methods for Benzothiazole Derivatives

| Method | Key Advantages | Catalyst/Conditions | Reference |

|---|---|---|---|

| Aqueous Synthesis | Environmentally benign solvent, simplified work-up | Water, tetramethylthiuram disulfide (TMTD) | rsc.org |